molecular formula C48H67N11O12S2 B10839052 [Mpa1, L-Tic7]OT

[Mpa1, L-Tic7]OT

Cat. No.: B10839052
M. Wt: 1054.2 g/mol
InChI Key: BEKGLOSGJVQNHG-JSRVRBLWSA-N
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Description

[Mpa1, L-Tic7]OT is a synthetic analogue of the neurohypophyseal peptide hormone oxytocin. This compound is characterized by the incorporation of L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) at position 7 and 3-mercaptopropionic acid (Mpa) at position 1 of the oxytocin molecule . These modifications result in unique biological properties that make this compound a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of [Mpa1, L-Tic7]OT involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids . The incorporation of L-Tic at position 7 and Mpa at position 1 is achieved through specific coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

[Mpa1, L-Tic7]OT undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of [Mpa1, L-Tic7]OT involves binding to the oxytocin receptor, a G-protein-coupled receptor. Upon binding, the compound induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways . These pathways include the phosphoinositide pathway, which results in the release of intracellular calcium and subsequent cellular responses . The specific molecular targets and pathways involved depend on the tissue and cell type expressing the oxytocin receptor.

Properties

Molecular Formula

C48H67N11O12S2

Molecular Weight

1054.2 g/mol

IUPAC Name

(3S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36-,41-/m0/s1

InChI Key

BEKGLOSGJVQNHG-JSRVRBLWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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